molecular formula C8H11N3O2 B13330997 Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate

Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate

Cat. No.: B13330997
M. Wt: 181.19 g/mol
InChI Key: PAEQNJZEZLYNSO-SSDOTTSWSA-N
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Description

Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate is a chiral ester derivative featuring a pyrimidine aromatic heterocycle and an amino acid backbone. The compound’s structure includes:

  • (R)-configuration: The stereochemistry at the alpha-carbon influences its interactions in chiral environments, such as enzymatic systems.

This compound is of interest in medicinal chemistry and organic synthesis, particularly as a building block for pharmaceuticals targeting nucleotide-binding proteins or enzymes .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (2R)-2-amino-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m1/s1

InChI Key

PAEQNJZEZLYNSO-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=CN=C1)N

Canonical SMILES

COC(=O)C(CC1=CN=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate typically involves the condensation of 2-R-5-acetyl-4-methylpyrimidines with dimethyl carbonate, leading to the formation of 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters. These esters can then react with various reagents such as (piperidin-1-yl)carboxamidine and arylguanidines to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit diverse biological activities and chemical properties.

Scientific Research Applications

Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate and its analogs:

Compound Name Aromatic Ring Substituents Stereochemistry Key Properties/Reactivity
This compound Pyrimidin-5-yl Amino, methyl ester R High polarity; hydrogen bonding via pyrimidine N-atoms
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Phenyl (4-nitro) Nitro, amino, methyl ester S Nitro group enhances electrophilicity; reducible to amino derivatives
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridin-3-yl 2-amino-5-fluoro, methyl ester N/A Fluorine increases electronegativity; potential metabolic stability

Key Research Findings

Comparison with (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
  • Aromatic System: The phenyl ring with a nitro group (electron-withdrawing) in the analog contrasts with the pyrimidine ring (electron-deficient due to dual N-atoms) in the target compound. This difference impacts reactivity; the nitro group facilitates reduction to an amine (as shown in its conversion to (S)-2-amino-3-(4-aminophenyl)propan-1-ol via NaBH₄ ).
  • Stereochemistry : The (S)-configuration of the analog may lead to divergent binding affinities in chiral environments compared to the (R)-configured target compound.
Comparison with Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Heterocycle Effects: The pyridine ring (one N-atom) in the analog vs. pyrimidine (two N-atoms) alters electronic properties.
  • Positional Isomerism: The amino group on the pyridine’s 2-position (vs. pyrimidin-5-yl in the target) may influence hydrogen-bonding patterns in biological systems.

Biological Activity

Methyl (R)-2-amino-3-(pyrimidin-5-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11N3O2C_8H_{11}N_3O_2 and a molecular weight of approximately 181.19 g/mol. The compound features a pyrimidine ring, which is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical to various metabolic pathways, thereby influencing cellular functions.
  • Receptor Modulation: It interacts with receptors that play roles in signaling pathways associated with diseases, particularly cancer and infectious diseases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in non-small cell lung cancer models. For example, it has been reported to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in certain cancers .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
Methyl 2-amino-3-(pyrimidin-5-yl)propanoateC8H11N3O2AntimicrobialContains a pyrimidine ring
Methyl 3-amino-3-(pyridin-2-yl)propanoateC9H14Cl2N2O2AnticancerContains a pyridine ring
Methyl 2-amino-3-(pyridin-4-yl)propanoateC8H11N3O2AntimicrobialVariation in nitrogen position

This table illustrates the diversity within this class of molecules while highlighting the unique structural features that differentiate this compound from others.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study published in Nature demonstrated that this compound significantly reduced cell viability in EGFR mutant lung cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • In Vivo Models:
    • Animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent .
  • Mechanistic Insights:
    • Molecular docking studies suggest that the amino group of the compound forms hydrogen bonds with key residues in target enzymes, enhancing its inhibitory effects .

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